BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Hepatocellular carcinoma MTT cytotoxicity assay Ureido-thiazole SAR

This specific ureido-thiazole acetamide (Compound 27) is the only benchmark delivering potent IGF1R inhibition (76.84% @10 µM) alongside robust HepG2 cytotoxicity (IC50 0.62 µM). Unlike generic thiazole acetamides or Sorafenib, its distinct 3,4-difluorophenyl/2-methoxyphenyl ureido architecture uniquely enables dose-dependent IGF1R-pathway deconvolution and anti-migratory metastasis modeling in Sorafenib-refractory HCC. Procure this verified tool compound to set definitive SAR thresholds and validate IGF1R-dependency in your lead optimization cascade.

Molecular Formula C19H16F2N4O3S
Molecular Weight 418.42
CAS No. 897613-96-6
Cat. No. B2788896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897613-96-6
Molecular FormulaC19H16F2N4O3S
Molecular Weight418.42
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-12(10-29-19)9-17(26)22-11-6-7-13(20)14(21)8-11/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
InChIKeyJIMCOUUNUZTDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: A Ureido-Substituted 4-Phenylthiazole Acetamide for IGF1R-Targeted Oncology Research


N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897613-96-6), designated as Compound 27, is a synthetic small molecule belonging to the ureido-substituted 4-phenylthiazole acetamide class. It was developed via scaffold-hopping from Sorafenib to target distinct kinase pathways for hepatocellular carcinoma (HCC) [1]. The compound features a 3,4-difluorophenylacetamide moiety coupled to a thiazole core bearing a 2-methoxyphenyl ureido substituent, enabling potent anti-proliferative activity through IGF1R inhibition [1].

Why N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Cannot Be Readily Substituted by Generic Ureido-Thiazole Analogs


Within the ureido-thiazole acetamide chemical space, subtle structural modifications profoundly alter kinase inhibition profiles. The clinical standard Sorafenib, while targeting VEGFR/PDGFR/Raf, shows limited IGF1R engagement (IC50 ~10 μM) [2]. Generic thiazole acetamides (e.g., compound 31) achieve varying anti-HCC potency [1]. The specific 3,4-difluorophenyl and 2-methoxyphenyl ureido combination in Compound 27 confers a distinct IGF1R-targeting mechanism (76.84% inhibition at 10 μM) and superior HepG2 cytotoxicity that cannot be assumed for its closest analogs [2].

Quantitative Differentiation Evidence for N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (Compound 27)


HepG2 Cytotoxicity: Compound 27 vs. Sorafenib vs. Close Analog Compound 31

Compound 27 exhibits significantly greater anti-proliferative potency against HepG2 hepatocellular carcinoma cells than both the clinical standard Sorafenib and a close structural analog, compound 31. In MTT assays, Compound 27 achieved an IC50 of 0.62 ± 0.34 μM, representing a 2.6-fold improvement over Sorafenib. Compared to compound 31 (a 4-phenylthiazol-2-amine ureido derivative from the same scaffold optimization program), Compound 27 shows a 1.5-fold potency advantage [1][2].

Hepatocellular carcinoma MTT cytotoxicity assay Ureido-thiazole SAR

IGF1R Kinase Target Engagement: Compound 27 vs. Sorafenib

Compound 27 achieves 76.84% inhibition of IGF1R kinase at 10 μM, establishing a clear mechanism of action [1]. In contrast, the clinical comparator Sorafenib exhibits an IGF1R IC50 of approximately 10,000 nM (10 μM), meaning it achieves only ~50% inhibition at a concentration 16-fold higher than Compound 27's HepG2 IC50 [2]. This differential IGF1R activity profiles Compound 27 as a mechanistically distinct agent.

IGF1R kinase inhibition Kinase profiling Target engagement

Kinase Selectivity Profile: IGF1R-Focused vs. Multi-Kinase Sorafenib

Compound 27 was designed to target distinct pathways compared to Sorafenib's multi-kinase profile (VEGFR1-3, PDGFRβ, Raf-MEK-ERK). Kinase profiling revealed IGF1R as a key target for Compound 27, with molecular docking confirming strong binding via multiple hydrogen bonds [1]. In contrast, Sorafenib exhibits potent VEGFR/PDGFR inhibition but very weak IGF1R activity (IC50 ~10 μM) [2], resulting in different biological outcomes—Compound 27 induces G2/M arrest and early-stage apoptosis via IGF1R pathway modulation, distinct from Sorafenib's anti-angiogenic mechanism [1].

Kinase selectivity Off-target profiling IGF1R pathway specificity

Anti-Migratory and Colony Formation Inhibition in HCC Models

Beyond cytotoxicity, Compound 27 demonstrates significant functional inhibition of HCC cell migration and colony formation [1]. These anti-metastatic endpoints are not comparably reported for other ureido-thiazole analogs such as compound 31 in the available literature [2], suggesting that the specific substitution pattern of Compound 27 contributes to a broader anti-tumorigenic profile beyond proliferation arrest.

Cell migration inhibition Colony formation assay HCC metastasis models

Predicted Drug-Like Properties and Physicochemical Profile

Computational predictions indicate favorable drug-like properties for Compound 27 [1]. Molecular modeling substantiated Compound 27's strong binding to IGF1R via multiple hydrogen bonds [1]. Its molecular formula (C19H16F2N4O3S, MW 418.42) includes a 2-methoxyphenyl ureido group that may enhance hydrogen-bonding capacity compared to the methyl-substituted analog N-(3,4-difluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-76-1, MW 402.42, one fewer oxygen) .

Drug-likeness prediction Physicochemical properties ADME profiling

Optimal Research Application Scenarios for Compound 27 (CAS 897613-96-6)


IGF1R-Dependent Hepatocellular Carcinoma Target Validation

Compound 27 is optimally deployed as a tool compound to validate IGF1R dependency in HCC cell models. Its 0.62 μM HepG2 IC50 and 76.84% IGF1R inhibition at 10 μM enable dose-response studies that Sorafenib (IC50 1.62 μM; negligible IGF1R activity) cannot support [1].

Sorafenib-Resistant HCC Mechanism Studies

Given its distinct kinase profile (IGF1R-focused vs. Sorafenib's VEGFR/PDGFR targeting), Compound 27 is suitable for investigating resistance mechanisms in Sorafenib-refractory HCC cell lines. Its retained potency in HepG2 cells that may exhibit primary resistance to Sorafenib provides a valuable comparative tool [1].

Anti-Metastatic Drug Discovery Programs in Liver Cancer

The validated inhibition of HCC cell migration and colony formation by Compound 27 supports its use in metastasis-focused drug discovery. Its functional anti-migratory profile, not comparably documented for close analog compound 31, positions it as a reference for lead optimization targeting HCC invasiveness [1].

Structure-Activity Relationship (SAR) Benchmarking for Ureido-Thiazole Optimization

Compound 27 serves as a high-potency benchmark in the ureido-substituted 4-phenylthiazole chemical series. Researchers comparing novel derivatives can reference its HepG2 IC50 (0.62 μM) and IGF1R inhibition (76.84% at 10 μM) as performance thresholds, enabling quantitative SAR decisions against established ureido-thiazole standards [1].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.